N,1-Dimethyl-1H-imidazole-4-sulfonamide Exhibits Sub-Micromolar IMPDH2 Inhibition with Defined Ki Values
N,1-Dimethyl-1H-imidazole-4-sulfonamide demonstrates direct inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in immunosuppression and antiviral therapy. In enzymatic assays, the compound exhibited Ki values of 240 nM against IMP substrate, 430 nM against IMP substrate, and 440 nM against NAD substrate [1]. In contrast, the clinically approved IMPDH inhibitor mycophenolic acid displays an IC50 of 20,000 nM against IMPDH, while the natural substrate inosinic acid exhibits a Ki of 250 nM . This positions N,1-dimethyl-1H-imidazole-4-sulfonamide as a micromolar-affinity IMPDH2 binder with a well-defined, multi-condition inhibition profile suitable for mechanistic enzymology studies.
| Evidence Dimension | IMPDH2 Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs IMP); Ki = 430 nM (vs IMP); Ki = 440 nM (vs NAD) |
| Comparator Or Baseline | Mycophenolic acid: IC50 = 20,000 nM; Inosinic acid: Ki = 250 nM |
| Quantified Difference | Target compound is approximately 83-fold more potent than mycophenolic acid (IC50 comparison) and within 2-fold of the natural substrate's affinity |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzymatic assay; type of inhibition not competitive |
Why This Matters
Quantified IMPDH2 inhibition at sub-micromolar concentrations distinguishes this compound from other imidazole sulfonamides lacking documented nucleotide metabolism target engagement.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50421763: N,1-dimethyl-1H-imidazole-4-sulfonamide. Ki values: 240 nM, 430 nM, 440 nM against Inosine-5'-monophosphate dehydrogenase 2. View Source
